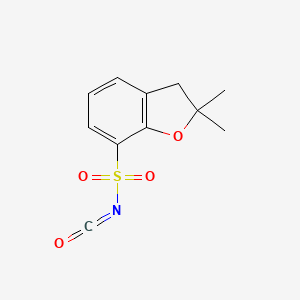
Benzothiazole, 5-isothiocyanato-2-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 5-isothiocyanato-2-(2-thienyl)-: is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is characterized by the presence of an isothiocyanate group and a thienyl group attached to the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including Benzothiazole, 5-isothiocyanato-2-(2-thienyl)-, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel Condensation: This method involves the condensation of benzothiazole derivatives with aldehydes or ketones.
Biginelli Reaction: This is a multicomponent reaction involving benzothiazole derivatives, aldehydes, and urea or thiourea.
Microwave Irradiation: This method uses microwave energy to accelerate the reaction process.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as the condensation of 2-aminobenzenethiol with aldehydes or ketones and the cyclization of thioamide or carbon dioxide are commonly employed .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with antitumor, antimicrobial, antiviral, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Biological Research: It is used in the study of enzyme inhibitors, imaging reagents, and fluorescence materials.
Mechanism of Action
The mechanism of action of Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles such as amines and thiols, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzothiazole: The parent compound without the isothiocyanate and thienyl groups.
2-Mercaptobenzothiazole: A derivative with a mercapto group.
2-Aminobenzothiazole: A derivative with an amino group.
Uniqueness: Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- is unique due to the presence of both the isothiocyanate and thienyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for use in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
61352-22-5 |
|---|---|
Molecular Formula |
C12H6N2S3 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-isothiocyanato-2-thiophen-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H6N2S3/c15-7-13-8-3-4-10-9(6-8)14-12(17-10)11-2-1-5-16-11/h1-6H |
InChI Key |
MKARHDVCPRJYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(S2)C=CC(=C3)N=C=S |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(benzo[d][1,3]dioxol-5-yloxy)-N-methylethanamine](/img/structure/B8637152.png)


![[1-(thiophen-2-yl)cyclobutyl]methanamine](/img/structure/B8637177.png)


![Methyl {4-[1-(4-iodophenyl)-1,2-dimethylpropyl]phenoxy}(pyridin-2-yl)acetate](/img/structure/B8637188.png)


![2-Pyridinamine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8637206.png)
![Ethyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8637212.png)
